3-(FURAN-2-CARBONYL)-1-(3-METHYLPHENYL)THIOUREA
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Overview
Description
3-(FURAN-2-CARBONYL)-1-(3-METHYLPHENYL)THIOUREA is an organic compound that belongs to the class of thioureas Thioureas are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(FURAN-2-CARBONYL)-1-(3-METHYLPHENYL)THIOUREA typically involves the reaction of furan-2-carbonyl chloride with 3-methylphenylthiourea. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is often performed in a solvent such as dichloromethane or chloroform. The reaction conditions may include:
Temperature: Room temperature to 50°C
Catalysts: None required
Reaction Time: 2-4 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification methods such as recrystallization or chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
3-(FURAN-2-CARBONYL)-1-(3-METHYLPHENYL)THIOUREA can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4)
Substitution: Electrophiles such as bromine or iodine in the presence of a Lewis acid catalyst
Major Products
Oxidation: Sulfonyl derivatives
Reduction: Alcohol derivatives
Substitution: Halogenated furan derivatives
Scientific Research Applications
3-(FURAN-2-CARBONYL)-1-(3-METHYLPHENYL)THIOUREA has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(FURAN-2-CARBONYL)-1-(3-METHYLPHENYL)THIOUREA involves its interaction with molecular targets such as enzymes and receptors. The thiourea moiety can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The furan ring can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 3-(FURAN-2-CARBONYL)-1-PHENYLTHIOUREA
- 3-(FURAN-2-CARBONYL)-1-(4-METHYLPHENYL)THIOUREA
- 3-(THIOPHEN-2-CARBONYL)-1-(3-METHYLPHENYL)THIOUREA
Uniqueness
3-(FURAN-2-CARBONYL)-1-(3-METHYLPHENYL)THIOUREA is unique due to the presence of the 3-methylphenyl group, which can enhance its biological activity and selectivity. The furan ring also contributes to its unique chemical properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[(3-methylphenyl)carbamothioyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2S/c1-9-4-2-5-10(8-9)14-13(18)15-12(16)11-6-3-7-17-11/h2-8H,1H3,(H2,14,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJNNTDVUAORMGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=S)NC(=O)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00353326 |
Source
|
Record name | 2-Furancarboxamide, N-[[(3-methylphenyl)amino]thioxomethyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00353326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82366-71-0 |
Source
|
Record name | 2-Furancarboxamide, N-[[(3-methylphenyl)amino]thioxomethyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00353326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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